molecular formula C14H19BO5 B6304409 3-Carboxy-4-methoxyphenylboronic acid pinacol ester CAS No. 2121512-71-6

3-Carboxy-4-methoxyphenylboronic acid pinacol ester

Cat. No.: B6304409
CAS No.: 2121512-71-6
M. Wt: 278.11 g/mol
InChI Key: AUTLQVCGKZQPPZ-UHFFFAOYSA-N
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Description

3-Carboxy-4-methoxyphenylboronic acid pinacol ester is a boronic ester derivative that plays a significant role in organic synthesis. Boronic esters are known for their versatility and stability, making them valuable intermediates in various chemical reactions, particularly in the formation of carbon-carbon bonds.

Preparation Methods

The synthesis of 3-Carboxy-4-methoxyphenylboronic acid pinacol ester typically involves the reaction of 3-Carboxy-4-methoxyphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) and a catalyst like palladium. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

3-Carboxy-4-methoxyphenylboronic acid pinacol ester undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Carboxy-4-methoxyphenylboronic acid pinacol ester has numerous applications in scientific research:

Mechanism of Action

The mechanism by which 3-Carboxy-4-methoxyphenylboronic acid pinacol ester exerts its effects involves the interaction of the boronic ester group with various molecular targets. In Suzuki-Miyaura coupling, the boronic ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product . The molecular pathways involved include the formation of palladium complexes and the transfer of organic groups between the boron and palladium atoms.

Comparison with Similar Compounds

3-Carboxy-4-methoxyphenylboronic acid pinacol ester can be compared with other boronic esters such as:

The uniqueness of this compound lies in its carboxyl group, which provides additional reactivity and functionality, making it a valuable compound in various synthetic applications.

Properties

IUPAC Name

2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BO5/c1-13(2)14(3,4)20-15(19-13)9-6-7-11(18-5)10(8-9)12(16)17/h6-8H,1-5H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUTLQVCGKZQPPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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